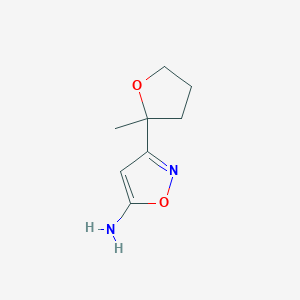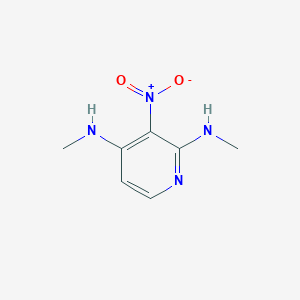
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
Overview
Description
“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1177291-38-1 . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid . The InChI code is 1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . . The storage temperature is room temperature .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have demonstrated diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are of significant interest due to their versatile frameworks . They have been used extensively in the synthesis of various drugs .
Agrochemistry
Pyrazoles also find applications in agrochemistry . They have been used in the development of various agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles have been used due to their ability to form complexes with various metals .
Organometallic Chemistry
Pyrazoles have applications in organometallic chemistry . They have been used in the synthesis of various organometallic compounds .
D-Amino Acid Oxidase Inhibitor
3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It has been shown to protect DAO cells from oxidative stress induced by D-Serine .
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are derivatives of pyrazole, have been synthesized and tested against seven phytopathogenic fungi . Most of them displayed moderate to excellent antifungal activity .
Pain Management
3-Methylpyrazole-5-carboxylic acid has been found to specifically prevent formalin-induced tonic pain . This suggests potential applications in pain management .
Safety and Hazards
properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZQLNLKVIBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177291-38-1 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)




![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)




![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
